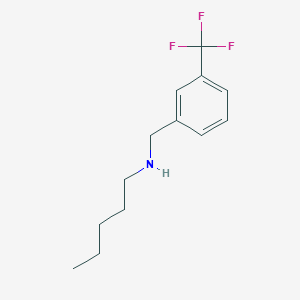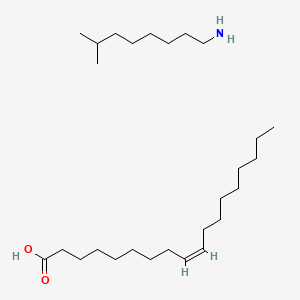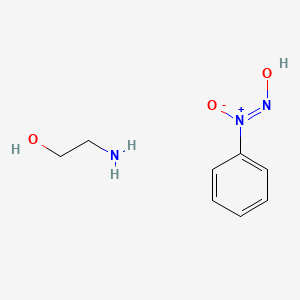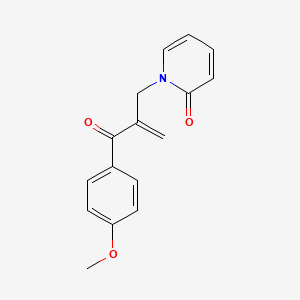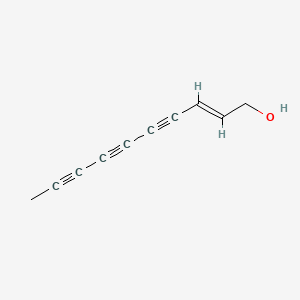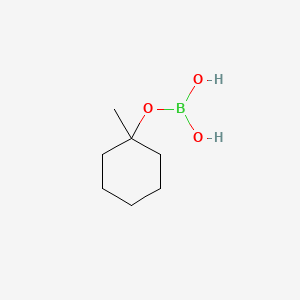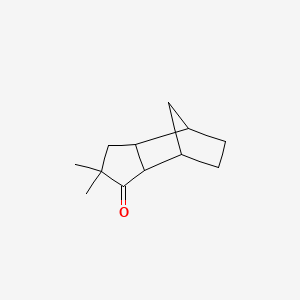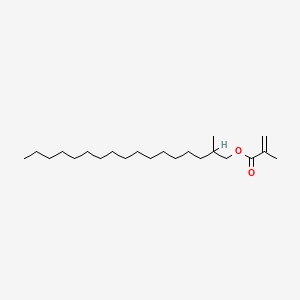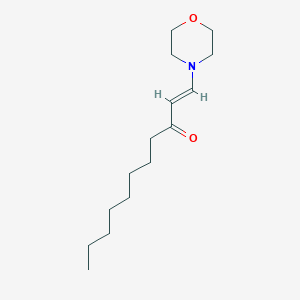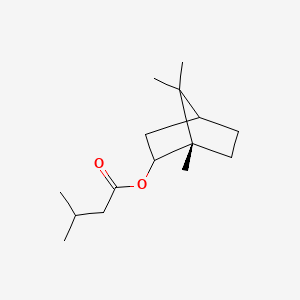
(1S-endo)-Bornyl isovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S-endo)-Bornyl isovalerate is an ester compound derived from borneol and isovaleric acid It is a naturally occurring compound found in various essential oils and is known for its pleasant aroma
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S-endo)-Bornyl isovalerate typically involves the esterification of borneol with isovaleric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S-endo)-Bornyl isovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form borneol and isovaleric acid.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acid chlorides and anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Borneol and isovaleric acid.
Reduction: Borneol and isovaleric acid.
Substitution: Various substituted esters depending on the reagents used.
Applications De Recherche Scientifique
(1S-endo)-Bornyl isovalerate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Used in the fragrance industry for its pleasant aroma and as a flavoring agent in food products.
Mécanisme D'action
The mechanism of action of (1S-endo)-Bornyl isovalerate involves its interaction with various molecular targets in the body. It is believed to exert its effects through modulation of enzyme activity and receptor binding. The compound may interact with GABA receptors, leading to its potential sedative and anxiolytic effects. Additionally, it may inhibit the activity of certain enzymes involved in inflammation, contributing to its anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Borneol: A precursor to (1S-endo)-Bornyl isovalerate, known for its antimicrobial and anti-inflammatory properties.
Isovaleric Acid: Another precursor, used in the synthesis of various esters and known for its distinct odor.
Menthol: A compound with similar aromatic properties, used in the fragrance and pharmaceutical industries.
Uniqueness
This compound is unique due to its combination of borneol and isovaleric acid, resulting in a compound with distinct aromatic and biological properties
Propriétés
Numéro CAS |
85699-69-0 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-10(2)8-13(16)17-12-9-11-6-7-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3/t11?,12?,15-/m1/s1 |
Clé InChI |
MPYYVGIJHREDBO-KOHJWAIASA-N |
SMILES isomérique |
CC(C)CC(=O)OC1CC2CC[C@]1(C2(C)C)C |
SMILES canonique |
CC(C)CC(=O)OC1CC2CCC1(C2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


